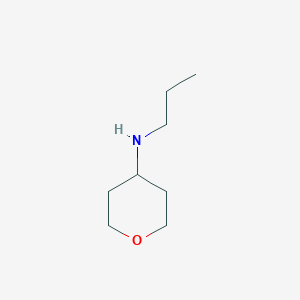
N-Propyltetrahydro-2H-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-Propyltetrahydro-2H-pyran-4-amine and related compounds often involves multicomponent domino reactions, which are efficient pathways for constructing complex molecules from simple starting materials. For instance, a library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using L-proline-catalyzed, on-water four-component domino reactions, demonstrating the utility of water as a solvent in organic synthesis to achieve excellent yields through a sequence of cyclocondensation, Michael addition, and annulation steps (Prasanna, Perumal, & Menéndez, 2013). Additionally, the ultrasound-mediated condensation of amine with dehydroacetic acid underlines a novel, efficient, and environment-friendly protocol for synthesizing pyran derivatives, highlighting the role of modern techniques in facilitating organic synthesis (Wang, Zou, Zhao, & Shi, 2011).
Molecular Structure Analysis
The molecular structure of compounds within the tetrahydropyran series, including N-Propyltetrahydro-2H-pyran-4-amine, is often elucidated using spectroscopic techniques such as NMR and IR spectroscopy, complemented by computational studies for structural prediction and confirmation. These studies provide insights into the stereochemistry and electronic properties of the molecule, which are crucial for understanding its reactivity and potential applications in synthesis and material science. For example, the synthesis and structural analysis of β,γ-unsaturated amines of the tetrahydropyran series reveal the versatility of these compounds in chemical synthesis, underpinned by detailed spectral data (Gevorkyan, Kazaryan, Khizantsyan, Arakelyan, & Panosyan, 1981).
Chemical Reactions and Properties
N-Propyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. Reactions such as cyanoethylation followed by reduction illustrate the compound's versatility in undergoing transformations that extend its application range. These reactions enable the synthesis of derivatives with varying functional groups, expanding the utility of the tetrahydropyran core in medicinal chemistry and material science (Arutyunyan, Nazaryan, Akopyan, Panosyan, & Gevorgyan, 2012).
Aplicaciones Científicas De Investigación
-
Synthesis of 2H-Pyrans
- Scientific Field : Organic Chemistry .
- Application Summary : The 2H-pyran ring is a structural motif present in many natural products and is a key intermediate in the construction of many of these structures .
- Methods of Application : Various synthetic methods have been reported to access 2H-pyrans .
- Results or Outcomes : Despite their importance, the literature of 2H-pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .
-
Ultrasound-assisted Multicomponent Synthesis of 4H-pyrans
- Scientific Field : Organic Chemistry, Biochemistry .
- Application Summary : A simple approach to synthesize new highly substituted 4H-pyran derivatives is described .
- Methods of Application : The process is performed in pure water and with only a 20 mol% of catalyst loading .
- Results or Outcomes : The extremely simple operational methodology, short reaction times, clean procedure, and excellent product yields render this new approach extremely appealing for the synthesis of 4H-pyrans .
Safety And Hazards
Propiedades
IUPAC Name |
N-propyloxan-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-5-9-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCXQKMDYCVHJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592983 |
Source


|
| Record name | N-Propyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyltetrahydro-2H-pyran-4-amine | |
CAS RN |
192811-37-3 |
Source


|
| Record name | N-Propyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

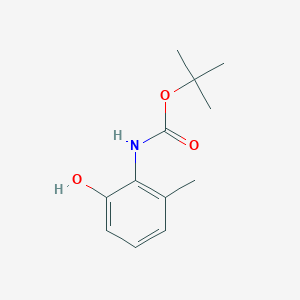
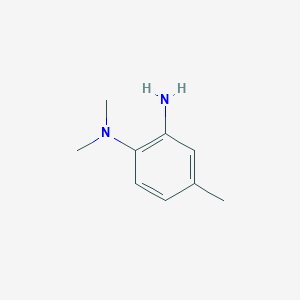
![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
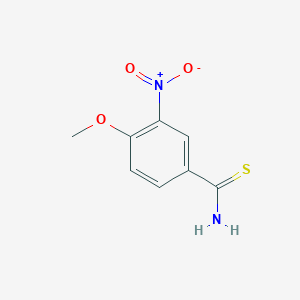



![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)

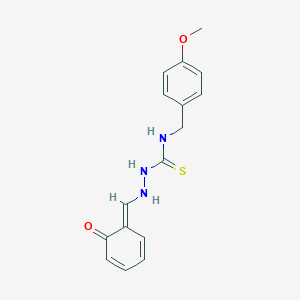
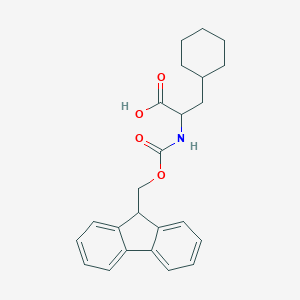
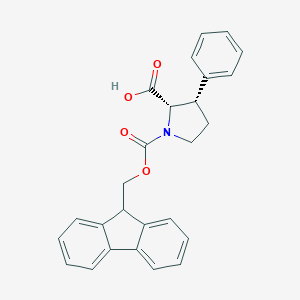
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
